Potent In Vitro Agonist Activity in Endometrial Cells with Nanomolar Potency
NNC45-0781 demonstrates potent partial agonist activity in Ishikawa human endometrial adenocarcinoma cells, stimulating alkaline phosphatase with an EC50 of 0.9 nM [1]. This value is for the racemic cis mixture, but the active enantiomer NNC45-0781 is expected to exhibit comparable or greater potency. In contrast, tamoxifen, a common SERM, shows an IC50 of approximately 5.0 nM for estrogen receptor binding and a Ki of 0.51 nM for ERβ [2], highlighting different pharmacological profiles.
| Evidence Dimension | Estrogenic activity (alkaline phosphatase stimulation) |
|---|---|
| Target Compound Data | EC50 = 0.9 nM |
| Comparator Or Baseline | Tamoxifen (ERβ Ki = 0.51 nM, IC50 = 5.0 nM) |
| Quantified Difference | Direct comparison not available; cross-study comparison suggests different potency/activity profiles |
| Conditions | Ishikawa human endometrial adenocarcinoma cells |
Why This Matters
This data indicates that NNC45-0781 is a potent partial agonist in endometrial cells, a tissue where tamoxifen acts as an antagonist, underscoring its distinct tissue-selectivity and potential for differentiated research applications.
- [1] Christiansen LB, Wenckens M, Bury PS, Gissel B, Hansen BS, Thorpe SM, et al. Synthesis and biological evaluation of novel thio-substituted chromanes as high-affinity partial agonists for the estrogen receptor. Bioorg Med Chem Lett. 2002 Jan 7;12(1):17-9. View Source
- [2] Tamoxifen citrate. DrugDomain. Binding affinity data for estrogen receptor beta (Ki = 0.51 nM) and IC50 = 5.0 nM. View Source
